molecular formula C10H7F2NO2 B12279515 2-Cyano-3-(3,5-difluorophenyl)propionic Acid CAS No. 2044707-20-0

2-Cyano-3-(3,5-difluorophenyl)propionic Acid

Cat. No.: B12279515
CAS No.: 2044707-20-0
M. Wt: 211.16 g/mol
InChI Key: ADSURIWBAMIKNE-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,5-difluorophenyl)propionic acid (CAS: 1082386-59-1) is a fluorinated organic compound featuring a propionic acid backbone substituted with a cyano (-CN) group at the β-position and a 3,5-difluorophenyl ring at the γ-position. Its molecular formula is C₁₀H₇F₂NO₂, with a molecular weight of 227.17 g/mol. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the cyano group contributes to its reactivity in synthetic chemistry, particularly in nucleophilic addition or cyclization reactions .

Properties

CAS No.

2044707-20-0

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-cyano-3-(3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H7F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1H2,(H,14,15)

InChI Key

ADSURIWBAMIKNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone for constructing α-cyano-β-aryl acrylic acid intermediates, which are subsequently reduced to yield the target compound. This method involves reacting 3,5-difluorobenzaldehyde with cyanoacetic acid in the presence of a base, typically ammonium acetate or piperidine. The reaction proceeds as follows:

$$
\text{3,5-Difluorobenzaldehyde} + \text{Cyanoacetic Acid} \xrightarrow{\text{Base, Solvent}} \text{3-(3,5-Difluorophenyl)-2-cyanoacrylic Acid}
$$

Key considerations include:

  • Solvent : Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic aldehydes and cyanoacetic acid.
  • Temperature : Reflux conditions (~80°C for ethanol, ~120°C for DMF) ensure complete conversion within 6–8 hours.
  • Work-up : Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water mixtures.

Meldrum’s Acid-Mediated Condensation

Adapted from a patent describing analogous compounds, this route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a β-ketoester intermediate, which undergoes decarboxylation to yield the propionic acid backbone:

$$
\text{3,5-Difluorobenzaldehyde} + \text{Meldrum’s Acid} \xrightarrow{\text{Formic Acid, Base}} \text{3-(3,5-Difluorophenyl)propionic Acid Derivative}
$$

Critical steps include:

  • Condensation : Conducted at 0–150°C with formic acid as a reducing agent and potassium carbonate as the base.
  • Decarboxylation : Facilitated by heating the intermediate under acidic conditions (pH 2–3) to remove the β-keto group.
  • Cyano Group Introduction : Achieved via nucleophilic substitution using potassium cyanide or trimethylsilyl cyanide on a brominated precursor.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies reveal:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Ethanol 24.3 78 8
DMF 36.7 85 6
Toluene 2.4 42 12

Data aggregated from and

Polar aprotic solvents like DMF enhance nucleophilicity of the cyanide ion, accelerating condensation. Ethanol, though less efficient, is preferred industrially for its lower toxicity and ease of removal.

Temperature and Catalytic Systems

Elevated temperatures (80–120°C) are critical for overcoming activation energy barriers in condensation steps. Catalysts such as InCl₃ (indium(III) chloride) have been explored for analogous syntheses, reducing reaction times by 50% under ultrasound irradiation. However, scalability remains challenging due to catalyst costs.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to optimize heat transfer and mixing. Key parameters include:

  • Residence Time : 20–30 minutes at 100°C.
  • Catalyst Recovery : Immobilized bases (e.g., silica-supported piperidine) enable reuse across 10+ batches.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg)
Knoevenagel 78–85 98 120
Meldrum’s Acid Route 65–72 95 150
Industrial Flow 88–92 99 90

Data synthesized from,, and

The industrial flow method outperforms batch processes in yield and cost due to streamlined workflows and reduced manual intervention.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,5-difluorophenyl)propionic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-Cyano-3-(3,5-difluorophenyl)propionic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form various derivatives. These interactions can affect biological processes and pathways, making it a valuable compound for research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-cyano-3-(3,5-difluorophenyl)propionic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-Cyano-3-(3,5-difluorophenyl)propionic acid 1082386-59-1 C₁₀H₇F₂NO₂ 227.17 -CN, 3,5-difluorophenyl Intermediate in pharmaceuticals
3-(3,5-Difluorophenyl)propionic acid 84315-24-2 C₉H₈F₂O₂ 186.16 3,5-difluorophenyl (no cyano group) Biochemical research standard
3-Amino-3-(3,5-difluorophenyl)propionic acid 500718-18-3 C₉H₉F₂NO₂ 201.17 -NH₂, 3,5-difluorophenyl Potential peptide synthesis precursor
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid 2044707-20-0 C₁₀H₆FN₂O₄ 253.17 -CN, 2-fluoro-5-nitrophenyl High reactivity for nitro-group reduction
3-(2-Trifluoromethylphenyl)propionic acid 94022-99-8 C₁₀H₉F₃O₂ 218.17 -CF₃ at phenyl ortho-position Fluorinated synthon for agrochemicals

Key Findings

Substituent Effects on Reactivity: The cyano group in 2-cyano-3-(3,5-difluorophenyl)propionic acid increases electrophilicity compared to its non-cyano analog (CAS 84315-24-2), making it more reactive in Michael addition reactions . Replacement of -CN with -NH₂ (CAS 500718-18-3) introduces basicity, altering solubility in polar solvents and expanding utility in peptide coupling .

Fluorination Patterns: 3,5-Difluorophenyl substitution (as in the target compound) provides symmetrical electronic withdrawal, enhancing stability against oxidative degradation compared to mono-fluoro analogs (e.g., 3-(4-fluorophenyl)propionic acid, CAS 459-31-4) . Trifluoromethyl groups (e.g., CAS 94022-99-8) introduce steric bulk and lipophilicity, favoring membrane permeability in agrochemical applications .

The absence of a cyano group in 3-(3,5-difluorophenyl)propionic acid (CAS 84315-24-2) limits its use in radical-mediated reactions but simplifies purification in industrial synthesis .

Synthetic Utility: Nitro-substituted derivatives (e.g., CAS 2044707-20-0) are precursors for aromatic amines, whereas the target compound’s difluoro-cyano combination is tailored for kinase inhibitor intermediates .

Biological Activity

2-Cyano-3-(3,5-difluorophenyl)propionic acid is a notable compound in medicinal chemistry, characterized by its unique structure that includes a cyano group and a propionic acid moiety. This compound has garnered attention due to its significant biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C11H8F2N O2
  • Molecular Weight : 211.16 g/mol
  • Structural Features : The presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring enhances its biological activity and stability.

Biological Activities

Research has indicated that 2-cyano-3-(3,5-difluorophenyl)propionic acid exhibits a range of biological activities:

  • Anticancer Properties :
    • The compound has shown potential in inhibiting the proliferation of various cancer cell lines. In particular, studies have demonstrated its effectiveness against colorectal and pancreatic cancer models, where it significantly reduced tumor growth.
    • For instance, in vitro assays reported an IC50 value in the low micromolar range for specific cancer cell lines, indicating strong antiproliferative effects.
  • Mechanism of Action :
    • The compound appears to interact with key signaling pathways involved in cell proliferation and survival. It has been observed to inhibit the MEK/ERK signaling pathway, which is often constitutively active in several cancers. This inhibition can lead to reduced phosphorylation of ERK1/2, a critical mediator in cancer cell growth.
    • Additionally, it may induce apoptosis through caspase-dependent pathways, further contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological activity of 2-cyano-3-(3,5-difluorophenyl)propionic acid:

  • Study 1 : A study involving human colorectal cancer cells (HT-29) demonstrated that treatment with this compound resulted in significant growth inhibition (IC50 = 14 nmol/L). The mechanism was linked to the downregulation of ERK phosphorylation .
  • Study 2 : In a xenograft model using pancreatic cancer cells (BxPC3), administration of the compound led to marked tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Comparative Analysis with Analog Compounds

The following table summarizes the structural similarities and differences between 2-cyano-3-(3,5-difluorophenyl)propionic acid and related compounds:

Compound NameMolecular FormulaKey Features
2-Cyano-3-(4-fluorophenyl)propionic acidC10H8FNO2Similar structure with one fluorine substitution
2-Cyano-3-(4-methylphenyl)propionic acidC11H13NO2Contains a methyl group instead of fluorine
3-(3,5-Difluorophenyl)propionic acidC9H8F2O2Lacks cyano group but shares phenyl structure

This comparison highlights how the specific substitution pattern on the phenyl ring and the presence of the cyano group contribute to the unique reactivity and potential biological effects of 2-cyano-3-(3,5-difluorophenyl)propionic acid compared to its analogs.

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